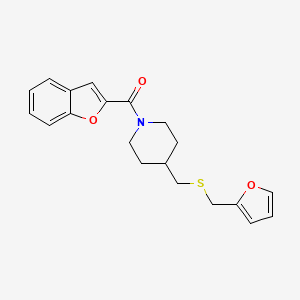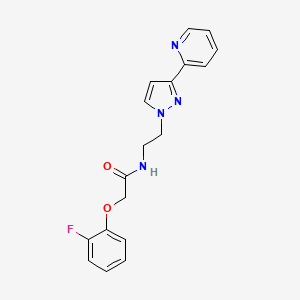
(E)-3-(2,5-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2,5-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H19F2N3OS and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,5-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,5-difluorophenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis and Chemoselectivity
A study by Hassaneen and Shawali (2013) explores the regioselective synthesis of functionalized pyrazoles and their chemoselectivity in reactions with hydrazine hydrate. This research highlights the potential of using similar acrylamide compounds in synthesizing various derivatives of pyrazoles, which are crucial in developing materials with specified chemical properties (Hassaneen & Shawali, 2013).
Asymmetric Catalysis
The work by Han et al. (2011) demonstrates the use of acrylamides derived from 3,5-dimethyl-1H-pyrazole in asymmetric [3+2] cycloaddition, showcasing the compound's utility in catalysis. This application is significant in the field of synthetic organic chemistry, particularly in creating cyclic compounds with high regiospecificity and moderate enantioselectivities (Han, Wang, Zhong, & Lu, 2011).
Molecular Engineering for Organic Sensitizers
In a study on molecular engineering of organic sensitizers for solar cell applications, Kim et al. (2006) synthesized novel organic sensitizers showing high efficiency in converting photon to current. Although the specific acrylamide compound was not directly mentioned, this research underlines the broader relevance of acrylamide derivatives in developing advanced materials for renewable energy technologies (Kim et al., 2006).
Synthesis and Antitumor Activity
Fahim and Shalaby (2019) investigated the synthesis of novel benzenesulfonamide derivatives and evaluated their antitumor activities. Their research provides insight into the medicinal chemistry applications of acrylamide compounds, focusing on synthesizing potential therapeutic agents with significant in vitro antitumor activity (Fahim & Shalaby, 2019).
Nonlinear Optical Limiting
Anandan et al. (2018) designed and synthesized thiophene dyes, demonstrating enhanced nonlinear optical limiting behavior. This study indicates the potential of acrylamide derivatives in optoelectronic devices, highlighting their utility in protecting optical sensors and human eyes from intense light sources (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).
properties
IUPAC Name |
(E)-3-(2,5-difluorophenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3OS/c1-13-20(16-7-10-27-12-16)14(2)25(24-13)9-8-23-19(26)6-3-15-11-17(21)4-5-18(15)22/h3-7,10-12H,8-9H2,1-2H3,(H,23,26)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPVPZBGFIVXRQ-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=C(C=CC(=C2)F)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=C(C=CC(=C2)F)F)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

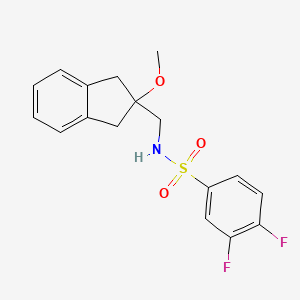
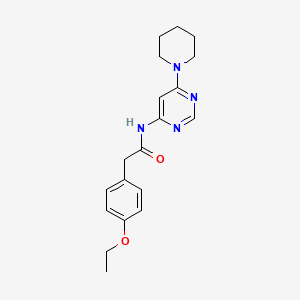
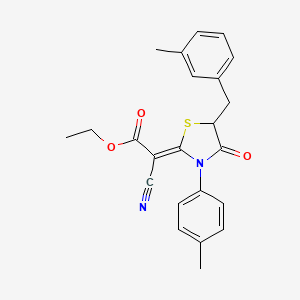
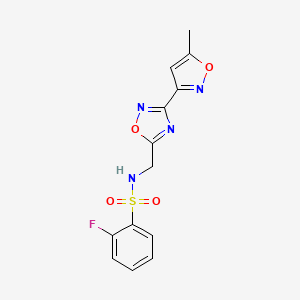
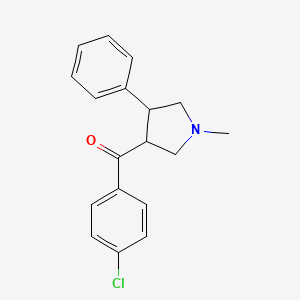
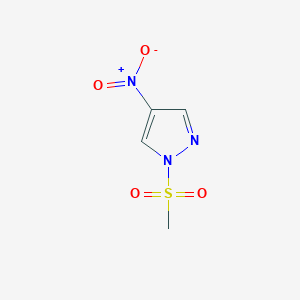
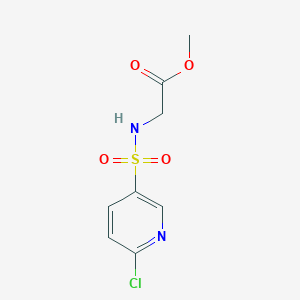
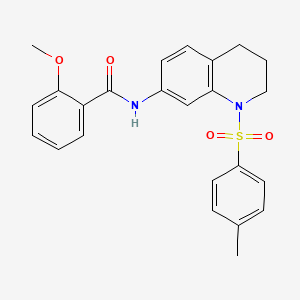
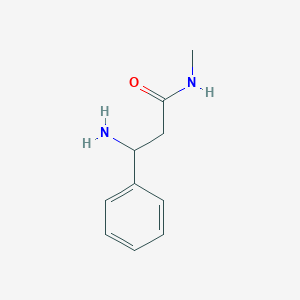
![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)
![3-(Pyridin-4-yloxymethyl)-N-[3-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2568288.png)

